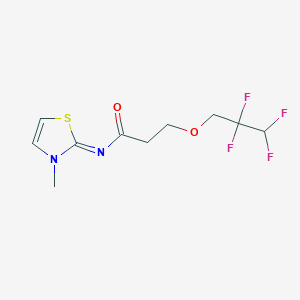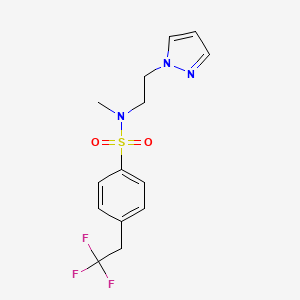
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a thiazolylidene derivative that has been synthesized through a multi-step process involving the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine.
作用機序
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide exerts its effects by inhibiting the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as oxidative stress, infection, and inflammation, and plays a key role in the pathogenesis of various diseases including cancer, diabetes, and inflammatory disorders. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a key role in inflammation. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it easy to prepare stock solutions for in vitro experiments. However, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. Further studies are needed to determine the optimal concentration and duration of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide treatment for different experimental conditions.
将来の方向性
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has shown promising results in various scientific research fields, and there are several future directions for its study. One potential area of research is the development of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-diabetic effects of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide. Further studies are also needed to determine the safety and efficacy of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide in human clinical trials.
合成法
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is synthesized through a multi-step process that involves the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine. The first step involves the reaction of 3-methyl-1,3-thiazolium salt with propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrafluoropropoxyamine to form the final product, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide.
科学的研究の応用
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and cancer. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4N2O2S/c1-16-3-5-19-9(16)15-7(17)2-4-18-6-10(13,14)8(11)12/h3,5,8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGJBRDCAUDPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)CCOCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
